molecular formula C7H4BrFN2 B2736318 4-Bromo-5-fluoropyridine-2-acetonitrile CAS No. 1805025-32-4

4-Bromo-5-fluoropyridine-2-acetonitrile

Cat. No. B2736318
CAS RN: 1805025-32-4
M. Wt: 215.025
InChI Key: VVAFBRWTFVUSHK-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropyridine-2-acetonitrile is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 4-Bromo-5-fluoropyridine-2-acetonitrile, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Synthesis of Herbicides and Insecticides

4-Bromo-5-fluoropyridine-2-acetonitrile can be used as a starting material for the synthesis of some herbicides and insecticides .

Synthesis of Quinolone Compounds

4-Bromo-5-fluoropyridine-2-acetonitrile can be used in the synthesis of 6-Hydroxy-2-chloro-4-fluoroquinolones, which are novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors .

Synthesis of 5-Fluoro-2-Phenylpyridine

2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid .

Synthesis of 5-Fluoro-2-(p-Tolyl)Pyridine

2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid .

Synthesis of Bis(Pyridine) Ligands

2-Bromo-4-fluoropyridine is used to synthesize bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

Synthesis of 4-Pyridylcarboxypiperidines

2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl. It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

properties

IUPAC Name

2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFBRWTFVUSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Br)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805025-32-4
Record name 2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile
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